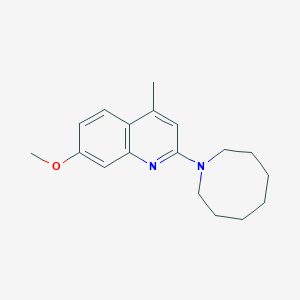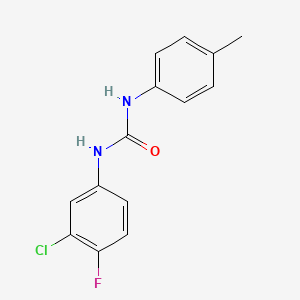![molecular formula C20H20N2O2S B5130593 7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5130593.png)
7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. This particular compound features a benzothiolo[2,3-d]pyrimidine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of methyl and oxoethyl groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiolo[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the benzothiolo[2,3-d]pyrimidine core allows for strong interactions with aromatic residues in the target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Thiazolo[3,2-a]pyrimidine derivatives: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine derivatives: Another class of heterocyclic compounds with similar structural features.
Uniqueness
7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl and oxoethyl groups enhances its lipophilicity and potential for interactions with biological membranes, making it a valuable compound for drug development and other applications.
Propriétés
IUPAC Name |
7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-12-3-6-14(7-4-12)16(23)10-22-11-21-19-18(20(22)24)15-8-5-13(2)9-17(15)25-19/h3-4,6-7,11,13H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZLOGZDMOVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 3-methyl-5-[(2-nitrobenzoyl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B5130522.png)


![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride](/img/structure/B5130544.png)
![1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride](/img/structure/B5130551.png)
![1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]propan-1-one](/img/structure/B5130554.png)

![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![N-(2-ethylphenyl)-4-[3-(2-methoxyethylamino)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B5130574.png)
![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5130582.png)

